Triethyl 1,3,5-triazine-2,4,6-tricarboxylate

Descripción general

Descripción

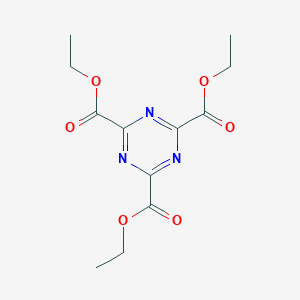

Triethyl 1,3,5-triazine-2,4,6-tricarboxylate is an organic compound with the molecular formula C12H15N3O6 and a molecular weight of 297.26 g/mol . It is a derivative of triazine, a heterocyclic compound containing three nitrogen atoms in a six-membered ring. This compound is known for its stability and unique chemical properties, making it valuable in various scientific and industrial applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Triethyl 1,3,5-triazine-2,4,6-tricarboxylate can be synthesized through the reaction of cyanuric chloride with diethyl oxalate in the presence of a base . The reaction typically occurs under alkaline conditions, which facilitate the substitution of chlorine atoms with ethoxycarbonyl groups.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.

Types of Reactions:

Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the ethoxycarbonyl groups are replaced by other nucleophiles.

Hydrolysis: The compound can be hydrolyzed to form 1,3,5-triazine-2,4,6-tricarboxylic acid and ethanol under acidic or basic conditions.

Common Reagents and Conditions:

Nucleophiles: Such as amines or alcohols, are commonly used in substitution reactions.

Acids and Bases: Used in hydrolysis reactions to break down the ester groups.

Major Products:

Substitution Products: Depending on the nucleophile used, various substituted triazine derivatives can be formed.

Hydrolysis Products: 1,3,5-triazine-2,4,6-tricarboxylic acid and ethanol.

Aplicaciones Científicas De Investigación

Chemical Synthesis

Building Block for Complex Molecules

TETC serves as a crucial building block in the synthesis of more complex molecules and polymers. Its structural symmetry and functional groups allow for diverse chemical modifications, making it an attractive scaffold in organic synthesis. The compound can undergo various reactions such as nucleophilic substitutions and hydrolysis to yield different derivatives.

Table 1: Chemical Reactions Involving TETC

| Reaction Type | Description | Products |

|---|---|---|

| Nucleophilic Substitution | Replacement of ethoxycarbonyl groups | Various functionalized triazine derivatives |

| Hydrolysis | Reaction with water under acidic/basic conditions | 1,3,5-Triazine-2,4,6-tricarboxylic acid |

Biological Applications

Biochemical Probes

TETC is investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules. The triazine ring structure can engage in π-π interactions and hydrogen bonding, facilitating binding to molecular targets such as enzymes or receptors. This property is particularly useful in drug discovery and development.

Case Study: Interaction with Enzymes

In a study examining the interaction of TETC with specific enzymes, it was found that the compound could modulate enzyme activity through competitive inhibition. This suggests its potential use in developing inhibitors for therapeutic applications.

Medical Applications

Drug Delivery Systems

TETC has been explored for use in drug delivery systems. Its ability to form stable complexes with various substrates allows it to encapsulate drugs effectively. This characteristic enhances the bioavailability of pharmaceuticals by improving solubility and stability .

Table 2: Potential Medical Applications of TETC

| Application | Description |

|---|---|

| Drug Delivery Systems | Encapsulation of drugs to enhance bioavailability |

| Pharmaceutical Precursors | Synthesis of active pharmaceutical ingredients |

Industrial Applications

Production of Specialty Chemicals

In industrial settings, TETC is utilized in producing specialty chemicals and materials with specific properties. Its unique chemical reactivity makes it suitable for creating agrochemicals such as herbicides and insecticides. The ease of functionalization allows for tailored interactions with biological targets in pests and weeds.

Case Study: Agrochemical Development

A recent development involved modifying TETC to create a new class of herbicides that effectively target specific weed species while minimizing environmental impact. Field trials demonstrated significant efficacy compared to conventional herbicides.

Emerging Applications

Battery Technology

TETC shows promise in battery technology as a component in sensors for monitoring lithium-ion battery health. When incorporated into sensing films, it exhibits high sensitivity to gases indicative of battery failure. This application could enhance safety measures in battery management systems.

Mecanismo De Acción

The mechanism of action of Triethyl 1,3,5-triazine-2,4,6-tricarboxylate involves its ability to form stable complexes with various substrates. The triazine ring can participate in π-π interactions and hydrogen bonding, facilitating its binding to molecular targets. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects .

Comparación Con Compuestos Similares

Triethyl 1,3,5-benzenetricarboxylate: Similar in structure but with a benzene ring instead of a triazine ring.

2,4,6-triethoxy-1,3,5-triazine: Another triazine derivative with ethoxy groups instead of ethoxycarbonyl groups.

Uniqueness: Triethyl 1,3,5-triazine-2,4,6-tricarboxylate is unique due to its combination of the triazine ring and three ethoxycarbonyl groups, which confer specific chemical reactivity and stability. This makes it particularly useful in applications requiring robust and versatile chemical intermediates.

Actividad Biológica

Triethyl 1,3,5-triazine-2,4,6-tricarboxylate (ETTC) is a compound belonging to the 1,3,5-triazine family, known for its structural versatility and potential biological applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, applications in drug development, and relevant research findings.

Chemical Structure and Properties

ETTC has the molecular formula and a molecular weight of 297.26 g/mol. The compound features a triazine ring with three ethoxycarbonyl substituents, which contribute to its chemical reactivity and stability. The structure allows for various functionalizations that enhance its biological activity.

Key Properties:

- Melting Point: 170–174 °C

- Solubility: Soluble in organic solvents such as dichloromethane (CH₂Cl₂), dimethylformamide (DMF), and dimethyl sulfoxide (DMSO) .

The biological activity of ETTC is primarily attributed to its ability to form stable complexes with biological macromolecules. The triazine ring facilitates π-π interactions and hydrogen bonding with proteins and nucleic acids, potentially modulating their activity. This interaction can lead to various biochemical effects:

- Enzyme Modulation: ETTC can influence enzyme activity by binding to active sites or allosteric sites.

- Protein Interaction: The compound acts as a biochemical probe, allowing for the investigation of protein functions and interactions .

Applications in Drug Development

ETTC has garnered attention for its potential applications in pharmaceuticals and biochemistry:

- Chemical Probes: It serves as a selective chemical probe for diverse protein families, crucial for the development of new therapeutic agents.

- Drug Delivery Systems: Research indicates its use as a precursor in drug delivery formulations due to its favorable interaction with cellular components .

- Synthesis of Bioactive Compounds: ETTC derivatives have been synthesized to create compounds with significant biological activity, including anti-cancer properties .

Case Studies

-

Anticancer Activity:

A study explored the anticancer potential of ETTC derivatives against various cancer cell lines. Results indicated that certain derivatives exhibited cytotoxic effects through apoptosis induction and cell cycle arrest mechanisms . -

Sensing Applications:

ETTC has been investigated for use in sensor technology related to battery health monitoring. When incorporated into sensing films, it demonstrated high sensitivity to gases indicative of battery failure .

Comparative Analysis

The following table summarizes the biological activities of ETTC compared to other triazine derivatives:

| Compound | Biological Activity | Notable Features |

|---|---|---|

| This compound | Anticancer, biochemical probe | High stability and reactivity |

| Triethyl 1,3,5-benzenetricarboxylate | Moderate enzyme inhibition | Lacks triazine's unique binding properties |

| 2,4,6-triethoxy-1,3,5-triazine | Limited biological studies | Similar structure but different reactivity |

Propiedades

IUPAC Name |

triethyl 1,3,5-triazine-2,4,6-tricarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3O6/c1-4-19-10(16)7-13-8(11(17)20-5-2)15-9(14-7)12(18)21-6-3/h4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKNPNZKIOSOWES-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NC(=NC(=N1)C(=O)OCC)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30274530 | |

| Record name | Triethyl 1,3,5-triazine-2,4,6-tricarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30274530 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898-22-6 | |

| Record name | Triethyl 1,3,5-triazine-2,4,6-tricarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30274530 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4,6-triethyl 1,3,5-triazine-2,4,6-tricarboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the potential applications of Triethyl 1,3,5-triazine-2,4,6-tricarboxylate in battery technology?

A: this compound shows promise as a key component in sensors for monitoring the health of lithium-ion batteries. When incorporated into a sensing film with copper-doped polymeric material and coated onto carbon nanofibers, it demonstrates high sensitivity to gases indicative of battery failure, including carbonates and hydrofluorides. [] This sensitivity allows for the detection of electrolyte leakage and electrolysis, crucial factors in battery safety and performance. []

Q2: How does the structure of this compound lend itself to its use in sensing applications?

A: The molecular structure of this compound plays a significant role in its sensing capabilities. The presence of the triazine ring and the ester groups provides potential sites for interactions with gas molecules. [] These interactions can lead to changes in the electrical properties of the sensing film, enabling the detection of even trace amounts of target gases. [] Further research into the specific interactions between this compound and various gases could lead to the development of even more sensitive and selective sensors.

Q3: Can this compound be used as a precursor for other materials?

A: Yes, this compound serves as a valuable precursor in synthesizing 1,3,5-triazine-2,4,6-triisocyanate. This hydrogen-free compound holds significant potential for developing novel C-N-(O) networks, including C2N2O and C3N4 materials. [] This synthesis pathway highlights the versatility of this compound as a building block for advanced materials with potential applications in various fields.

Q4: Are there any known crystal structures of this compound?

A: Research has identified two distinct crystal structures for this compound: a high-temperature (HT) modification and a low-temperature (LT) modification. [] This structural diversity may influence the compound's physical and chemical properties in different applications. Interestingly, while this compound possesses identical side chains to its benzene-based counterpart (Triethyl 1,3,5-benzenetricarboxylate), only the triazine derivative retains threefold molecular symmetry in its crystal structure. [] This difference highlights the unique structural features conferred by the triazine ring.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.